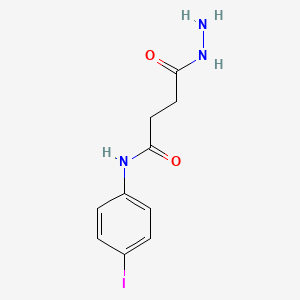

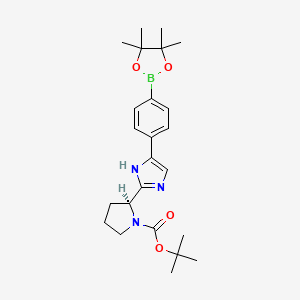

N-(4,6-二氯-1,3-苯并噻唑-2-基)-N-甲基甘氨酸

描述

Benzothiazoles are a type of bicyclic heterocycles with fused benzene and thiazole rings containing electron-rich heteroatoms, nitrogen and sulfur . They are known for their high biological and pharmacological activity , and are often used in the design of a wide variety of aromatic azoles .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions of 2-amino- and 2-mercaptothiazole derivatives . These reactions can be divided into two main groups: “one-pot” synthesis and sequential multistep synthesis . Along with conventional approaches, effective and ecologically friendly alternative reactions are being developed based on commercially available reagents and the principles of green chemistry .Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a bicyclic system with fused benzene and thiazole rings . The 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety are often functionalized, making them highly reactive building blocks for organic and organoelement synthesis .Chemical Reactions Analysis

Benzothiazole derivatives are known to undergo a variety of chemical reactions. For example, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles . A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .科学研究应用

食品和生物体中的甲基乙二醛

甲基乙二醛 (MG) 是一种反应性α-氧代醛,在各种酶促和非酶促反应中形成。它修饰蛋白质,形成与糖尿病和某些神经退行性疾病并发症相关的晚期糖基化终产物。在食品和饮料中,MG 在加工、烹饪和储存过程中形成。它的积累会导致组织的退行性改变,并具有潜在的抗癌活性。MG 可使用色谱法进行定量 (Nemet, Varga-Defterdarović, & Turk, 2006)。

缓激肽 B2 受体拮抗剂

已经对模拟缓激肽 B2 受体拮抗剂活性构象的新型框架进行了研究。这些研究导致发现了临床候选药物 FR173657,它在豚鼠中对支气管收缩表现出优异的体内功能拮抗活性 (Abe 等,1998)。

抗菌和抗肿瘤应用

苯并噻唑衍生物已显示出显着的抗菌和抗肿瘤特性。这些化合物已被合成并对其生物活性进行了评估,证明了作为治疗剂的潜力 (Patel & Shaikh, 2010)。另一项研究证实了苯并噻唑衍生物作为强效抗肿瘤剂的合成,一些衍生物对致瘤细胞系显示出选择性细胞毒性 (Yoshida 等,2005)。

缓蚀

已经研究了苯并噻唑衍生物对酸性溶液中钢的缓蚀作用。与先前报道的苯并噻唑家族抑制剂相比,这些抑制剂显示出更高的抑制效率和稳定性,表明在材料科学中具有潜在应用 (Hu 等,2016)。

未来方向

Benzothiazole derivatives continue to attract great interest from researchers for drug design due to their high biological and pharmacological activity . Future research will likely continue to explore the synthesis and transformations of these compounds, with a focus on developing new drugs and materials .

属性

IUPAC Name |

2-[(4,6-dichloro-1,3-benzothiazol-2-yl)-methylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2N2O2S/c1-14(4-8(15)16)10-13-9-6(12)2-5(11)3-7(9)17-10/h2-3H,4H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFPQHJKYBLXNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)O)C1=NC2=C(S1)C=C(C=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dichloro-1,3-benzothiazol-2-yl)-N-methylglycine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(5-{[(4-bromophenyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396277.png)

![2-[(5-{1-[(4-methoxyphenyl)amino]ethyl}-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1396278.png)

![2-[(3-Chlorophenyl)amino]butanohydrazide](/img/structure/B1396279.png)